Regioisomeric Fluorine Placement: Meta vs. Para Substitution Differentiates the Benzoyl-Piperazine Fragment
This comparison contrasts 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol (CAS 1396880-39-9) versus its para-fluoro isomer (CAS 1396766-80-5). The meta-fluorine substitution pattern generates a distinct electrostatic potential surface on the benzoyl ring compared to the para-isomer, which is known to influence pi-stacking interactions and target binding in benzoyl-piperazine chemotypes. No IC50 or Ki data are publicly available for either compound; thus, the differentiation is at the structural and electronic level only.
| Evidence Dimension | Fluorine position on benzoyl ring |
|---|---|
| Target Compound Data | 3-fluoro (meta) substitution |
| Comparator Or Baseline | 4-fluoro (para) substitution (CAS 1396766-80-5) |
| Quantified Difference | No quantitative biological data available for either compound |
| Conditions | Structural comparison; no assay data identified |
Why This Matters
The meta-fluorine pattern alters the vector of the C-F dipole and the conformation of the benzamide moiety, which can differentiate binding affinities or physicochemical properties even in the absence of public activity data.
- [1] Kuujia Chemical Listing for 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol, CAS 1396766-80-5 View Source
